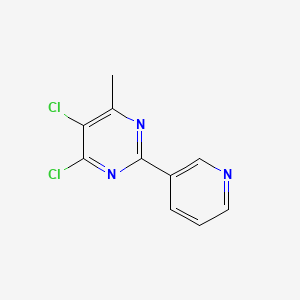

4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine

Description

4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine (CAS: 681260-51-5) is a halogenated pyrimidine derivative with the molecular formula C₁₀H₇Cl₂N₃ and a molecular weight of 240.09 g/mol . It is characterized as an off-white solid with a purity of 98%, making it suitable for pharmaceutical and research applications. The compound features a pyrimidine core substituted with chlorine atoms at positions 4 and 5, a methyl group at position 6, and a 3-pyridyl moiety at position 2. This structural configuration confers unique reactivity and biological activity, particularly in anticonvulsant applications .

Properties

IUPAC Name |

4,5-dichloro-6-methyl-2-pyridin-3-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c1-6-8(11)9(12)15-10(14-6)7-3-2-4-13-5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVBSZANRXEMAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CN=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with 3-pyridylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with various nucleophiles.

Oxidation and Reduction Reactions: The pyrimidine ring can undergo oxidation or reduction under specific conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine and related compounds:

Structural and Functional Differences

Substituent Position and Reactivity

- Pyridyl Position : The 3-pyridyl group in the target compound distinguishes it from analogs with 2- or 4-pyridyl substituents (e.g., ). The 3-pyridyl orientation may enhance binding to biological targets like kinases or enzymes due to spatial compatibility with active sites.

- Chlorine Substitution: The 4,5-dichloro configuration increases electrophilicity compared to mono-chlorinated analogs (e.g., 4-Chloro-2-methylpyrimidin-5-amine ), facilitating nucleophilic substitution reactions in synthetic pathways .

Physicochemical Properties

- Stability: The 4,5-dichloro configuration enhances stability against hydrolysis relative to mono-chlorinated pyrimidines, as seen in .

Commercial and Research Relevance

- Cost and Availability : Priced at €387.00/g , the compound is a high-value specialty chemical, reflecting its complex synthesis and pharmaceutical-grade purity. In contrast, simpler analogs like Thiophene-2-boronic acid are far cheaper (€24.00/g) due to broader availability .

- Research Focus : Current studies emphasize its role in kinase inhibition and neurological therapies, whereas analogs like 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine are explored for antiviral applications .

Biological Activity

4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

This compound is a pyrimidine derivative characterized by the presence of two chlorine atoms and a methyl group at specific positions on the pyrimidine ring. Its molecular structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It inhibits the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory pathways. For instance, studies have shown that related pyrimidine derivatives can significantly suppress COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

2. Anticancer Potential

The compound has been evaluated for its anticancer activity. In vitro studies have demonstrated that it can induce cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the modulation of cell signaling pathways that control proliferation and apoptosis .

Table 1: Anticancer Activity of this compound

3. Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at certain concentrations . This suggests potential applications in treating infections, particularly those caused by resistant strains.

The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and influence cellular signaling pathways:

- Inhibition of COX-2 : By blocking COX-2, the compound reduces the production of pro-inflammatory mediators.

- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to cell death.

Structure-Activity Relationship (SAR)

SAR studies have provided insights into how modifications to the pyrimidine structure affect its biological activity. For example, substituents on the pyridine ring can enhance potency against specific targets:

Table 2: Structure–Activity Relationship Findings

| Substituent | Activity Change | Reference |

|---|---|---|

| Chloromethyl group | Increased anti-inflammatory activity | |

| Methyl group | Enhanced cytotoxicity in cancer cells |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anti-inflammatory Study : In a rat model of paw edema, derivatives similar to this compound significantly reduced inflammation compared to controls .

- Cytotoxicity Evaluation : A study assessing various pyrimidine derivatives found that modifications leading to increased lipophilicity improved their anticancer efficacy in vitro .

Q & A

Q. What are the common synthetic routes for 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves chlorination of pyrimidine precursors. For example, 4,6-dihydroxy-2-methylpyrimidine can be converted to 4,6-dichloro-2-methylpyrimidine using phosphoryl chloride (POCl₃) under reflux conditions (85–95°C) with an acid scavenger like triethylamine . Optimization includes:

- Temperature control : Maintaining 85–95°C ensures complete chlorination without decomposition.

- Solvent-free conditions : Reduces side reactions and simplifies purification .

- Stoichiometry : Excess POCl₃ (3–5 equivalents) improves yield.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Key spectroscopic methods include:

- NMR : Analyze chemical shifts for pyridyl (δ 8.5–9.0 ppm) and methyl groups (δ 2.5–3.0 ppm). Discrepancies may indicate incomplete chlorination .

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺ at m/z 270.1) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% tolerance).

Q. What safety protocols are critical during handling and disposal?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact .

- Waste Management : Segregate halogenated waste and transfer to licensed disposal facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or MS data often arise from:

- Tautomerism : Pyrimidine rings exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO to stabilize tautomers .

- Residual solvents : Dry samples thoroughly or use high-purity solvents to avoid solvent peaks masking signals.

- Regiochemical ambiguity : Compare experimental data with computational predictions (DFT calculations) for verification .

Q. What methodologies are effective for evaluating kinase inhibition activity?

In vitro kinase assays (e.g., EGFR/HER2 inhibition) involve:

Enzyme-substrate incubation : Mix compound (1–10 µM) with kinase and ATP in buffer (pH 7.4).

Detection : Use fluorescent ADP-Glo™ assays or radiometric [γ-³²P]ATP labeling.

Data analysis : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Use AutoDock Vina to predict binding poses in kinase active sites (e.g., EGFR PDB: 1M17).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

- ADMET prediction : SwissADME evaluates bioavailability and toxicity risks early in design .

Q. What strategies mitigate low yields in multi-step syntheses?

- Intermediate stabilization : Protect pyridyl groups with Boc during chlorination to prevent side reactions .

- Catalytic optimization : Use Pd/C for hydrogenation steps to reduce nitro intermediates efficiently .

- In-line analytics : Employ LC-MS to monitor reaction progress and identify bottlenecks .

Methodological Notes

- Synthesis : Prioritize solvent-free chlorination for scalability and reduced waste .

- Characterization : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .

- Bioassays : Include positive controls (e.g., Gefitinib for EGFR) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.